molecular formula C9H16O3 B14431488 Methyl 6-methyl-4-oxoheptanoate CAS No. 76678-33-6

Methyl 6-methyl-4-oxoheptanoate

Cat. No.: B14431488
CAS No.: 76678-33-6
M. Wt: 172.22 g/mol
InChI Key: WWJJFFQJZBJYMO-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-oxoheptanoate is a methyl ester characterized by a ketone group at the 4-position and a methyl substituent at the 6-position of a seven-carbon aliphatic chain. This compound is synthesized through derivatization reactions, as described in Chemical Science (Royal Society of Chemistry), where it is referred to as compound 77 and prepared via established esterification protocols . Its structure (C₉H₁₆O₃) includes both ester and ketone functionalities, making it a versatile intermediate in organic synthesis, particularly for constructing complex molecules in materials science or pharmaceuticals .

Properties

CAS No.

76678-33-6

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 6-methyl-4-oxoheptanoate

InChI

InChI=1S/C9H16O3/c1-7(2)6-8(10)4-5-9(11)12-3/h7H,4-6H2,1-3H3

InChI Key

WWJJFFQJZBJYMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methyl-4-oxoheptanoate can be synthesized through the esterification of 6-methyl-4-oxoheptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-oxoheptanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 6-methyl-4-oxoheptanoic acid.

    Reduction: 6-methyl-4-hydroxyheptanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methyl-4-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-oxoheptanoate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may have biological effects.

Comparison with Similar Compounds

Methyl 4-methyl-6-oxoheptanoate

This isomer features a methyl group at the 4-position and a ketone at the 6-position. Synthesized via diazomethane esterification of 4-methyl-6-oxoheptanoic acid, it exhibits a boiling point of 92°C (3 mm Hg) and infrared (IR) absorption bands at 1712 cm⁻¹ (ketone) and 1735 cm⁻¹ (ester) . Its liquid state at room temperature and storage requirement at 4°C suggest moderate thermal stability .

Methyl 6-methyl-4-oxoheptanoate

The ketone’s position at C4 may influence reactivity, favoring nucleophilic attacks at the carbonyl group over C6-substituted analogs .

Shorter-Chain Analogs: Methyl 4-oxopentanoate

With a molecular formula of C₆H₁₀O₃, this compound has a shorter carbon chain and a single ketone at C3. It is a liquid (CAS 624-45-3) with a molecular weight of 130.14 g/mol and notable hazards, including flammability (H227) and oral toxicity (H302) .

Data Table: Key Properties of Compared Compounds

Property This compound Methyl 4-methyl-6-oxoheptanoate Methyl 4-oxopentanoate
Molecular Formula C₉H₁₆O₃ C₉H₁₆O₃ C₆H₁₀O₃
Molecular Weight (g/mol) 172.22 (inferred) 172.22 130.14
CAS Number Not available 41841-53-6 624-45-3
Key Functional Groups 4-ketone, 6-methyl, ester 6-ketone, 4-methyl, ester 4-ketone, ester
Physical State Not reported Liquid Liquid
Boiling Point Not reported 92°C (3 mm Hg) Not reported
Hazard Profile Data unavailable Limited safety data H227, H302

Research Findings and Reactivity Insights

  • Synthetic Yields: Methyl 4-methyl-6-oxoheptanoate is synthesized in 88% yield via diazomethane-mediated esterification , whereas this compound’s preparation follows analogous derivatization routes with unquantified but presumably high efficiency .
  • Reactivity Trends : The position of the ketone group influences reaction pathways. For instance, C4 ketones may undergo aldol condensation more readily than C6 ketones due to proximity to the ester moiety.
  • Thermal Stability : Liquid states at room temperature (observed in analogs) suggest these compounds require controlled storage to prevent degradation .

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